

Electronic Structure and Photophysical Architecture of Styryl-Substituted Pyrazoles

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Compound of Interest

Compound Name: 3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde
CAS No.: 1159834-02-2
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A Technical Deep Dive into Synthesis, DFT Analysis, and Optoelectronic Applications[1][2] Executive Technical Summary

Styryl-substituted pyrazoles represent a privileged scaffold in organic electronics and medicinal chemistry, characterized by a highly tunable Donor-

-Acceptor (D-

-A) architecture. The fusion of the electron-rich/deficient pyrazole core with a

-extended styryl moiety creates a system capable of significant Intramolecular Charge Transfer (ICT). This electronic plasticity results in high fluorescence quantum yields (

up to 0.75), large Stokes shifts, and substantial nonlinear optical (NLO) responses. This guide dissects the causal relationships between synthetic design, frontier molecular orbital (FMO) topology, and resultant photophysical behaviors, providing a roadmap for developing next-generation fluorescent probes and optoelectronic materials.

Synthetic Architecture & Causality

The electronic structure of styryl pyrazoles is engineered through precise synthetic protocols. The choice of method dictates the regioselectivity and the electronic nature of the substituents (Push-Pull systems).

Strategic Synthetic Pathways

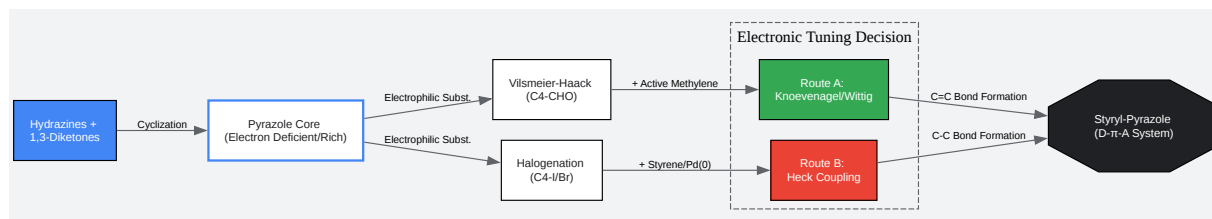
Two primary pathways are dominant, selected based on the desired position of the styryl group (C3, C4, or C5) and the availability of precursors.

- Knoevenagel/Aldol Condensation (C4-Functionalization):
 - Protocol: Reaction of 4-formylpyrazoles with active methylene compounds or methylarenes.
 - Causality: This route preserves the pyrazole dipole and extends conjugation at the most electron-rich position (C4), maximizing the ICT effect.
- Mizoroki-Heck Coupling (Late-Stage Diversification):
 - Protocol: Pd-catalyzed coupling of halopyrazoles with styrenes.[\[1\]](#)
 - Causality: Allows for the introduction of complex aryl groups after the heterocycle formation, essential for fragile D-

-A systems incompatible with harsh cyclization conditions.

Synthesis Workflow Visualization

The following diagram outlines the convergent synthesis logic, highlighting the decision nodes for accessing specific electronic states.



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Caption: Convergent synthetic pathways for tuning the electronic structure of styryl pyrazoles via C4-functionalization.

Electronic Structure Analysis (The Core)

The utility of styryl pyrazoles stems from their FMO distribution. Density Functional Theory (DFT) provides the predictive framework for these properties.

Frontier Molecular Orbital (FMO) Topology

In a typical D-

-A styryl pyrazole:

- HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the electron-donating moiety (e.g., the styryl phenyl ring or an amino substituent).
- LUMO (Lowest Unoccupied Molecular Orbital): Localized on the electron-withdrawing pyrazole core or auxiliary acceptors (e.g., -NO₂, -CN).

This spatial separation facilitates Intramolecular Charge Transfer (ICT) upon excitation. The energy gap (

) directly correlates with chemical stability (hardness,

) and optical bandgap.

Quantitative Electronic Parameters

The table below summarizes DFT-calculated parameters (B3LYP/6-311++G**) for representative derivatives, illustrating substituent effects.

Derivative Structure (D- π -A)	Substituent (R)	HOMO (eV)	LUMO (eV)	Gap (, eV)	Dipole Moment (, Debye)
Unsubstituted	-H	-5.82	-1.55	4.27	2.4
Push-Pull (Strong Donor)	-N(Me) (p-styryl)	-5.10	-1.45	3.65	8.7
Push-Pull (Strong Acceptor)	-NO (pyrazole-N1)	-6.15	-2.80	3.35	6.2
Extended Conjugation	-Naphthyl	-5.45	-1.60	3.85	3.1

Data synthesized from comparative DFT studies [1, 2].

Key Insight: Introduction of a dimethylamino group (strong donor) significantly destabilizes the HOMO, narrowing the gap and red-shifting absorption. Conversely, nitro groups stabilize the LUMO.

Photophysical Characterization

Experimental validation of the electronic structure is achieved through solvatochromic studies.

Solvatochromism and ICT

Styryl pyrazoles exhibit positive solvatochromism. As solvent polarity increases, the highly dipolar excited state (ICT state) is stabilized more than the ground state, leading to a bathochromic (red) shift in emission.

- Non-polar (Hexane): Emission

380-400 nm (Locally Excited state dominates).

- Polar Aprotic (DMSO/DMF): Emission

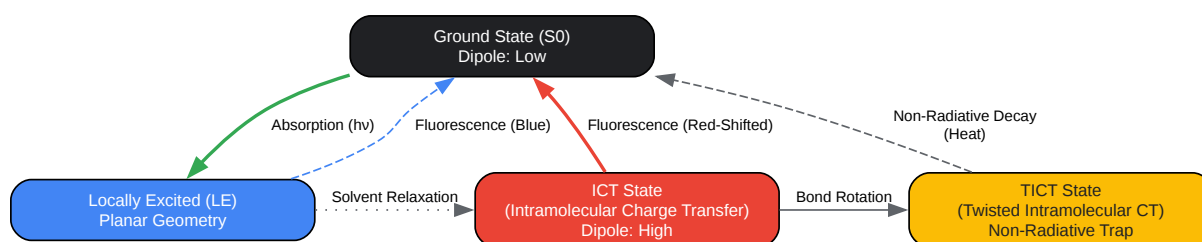
450-500 nm (ICT state dominates).

- Quantum Yield (

) : Typically ranges from 0.40 to 0.75 in intermediate polarity solvents but may be quenched in water due to aggregation-induced quenching (ACQ) or hydrogen bonding [3].

Photophysical Mechanism Diagram

The following diagram illustrates the energy transfer pathways, including the competition between radiative decay and non-radiative torsion (TICT).



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Caption: Jablonski-style diagram showing the interplay between LE, ICT, and TICT states in styryl pyrazoles.

Nonlinear Optical (NLO) Properties

Styryl pyrazoles are potent NLOphores. The hyperpolarizability (

) is a measure of the system's ability to interact with high-intensity light.

- Mechanism: The D-

-A structure facilitates large charge displacement under an electric field.

- Magnitude:

values for optimized styryl pyrazoles can exceed 300

10

esu, significantly surpassing standard reference urea [4].

- Application: These properties make them candidates for frequency doubling and electro-optic modulation materials.

Experimental Protocols

Synthesis of 1-Phenyl-4-(4-nitrostyryl)-1H-pyrazole (Protocol)

Objective: Create a D-

-A system via Heck Coupling.

- Reagents: 4-Iodo-1-phenyl-1H-pyrazole (1.0 eq), 4-Nitrostyrene (1.2 eq), Pd(OAc)

(5 mol%), PPh

(10 mol%), Et

N (3.0 eq).

- Solvent: DMF (anhydrous).

- Procedure:

- Charge a Schlenk flask with reactants and catalyst under N

.

- Add DMF and Et

N via syringe.

- Heat to 100°C for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).
- Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol.

- Validation:

H NMR should show trans-vinylic protons (

Hz) at

7.0-7.5 ppm.

Computational Setup (DFT)

Objective: Calculate HOMO-LUMO gap and dipole moment.

- Software: Gaussian 16 or ORCA.
- Input Parameters:
 - Method: DFT[2][3][4][5][6][7][8][9]
 - Functional:CAM-B3LYP (Recommended for charge transfer systems to avoid self-interaction error) or B3LYP.
 - Basis Set:6-311++G(d,p) (Diffuse functions are critical for describing the spatial extent of ICT).
 - Solvation: IEFPCM (Solvent = DMSO).
- Self-Validation: Ensure no imaginary frequencies in the frequency check (NImag=0).

References

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